beta-Nicotinamide-adenine dinucleotide reduced disodium salt
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Overview
Description
Beta-Nicotinamide adenine dinucleotide, reduced disodium salt: is a coenzyme that plays a crucial role in various biochemical processes. It is involved in redox reactions, where it acts as an electron carrier. This compound is essential for energy production in cells and is a key player in metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Beta-Nicotinamide adenine dinucleotide, reduced disodium salt can be synthesized through a multi-step chemical process. The synthesis typically involves the use of nucleotides and sugars as starting materials.
Extraction from Natural Sources: This compound can also be extracted from biological tissues.
Industrial Production Methods: Industrial production of beta-Nicotinamide adenine dinucleotide, reduced disodium salt often involves large-scale fermentation processes. Microorganisms such as yeast or bacteria are cultured under controlled conditions to produce the compound, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions:
Oxidation-Reduction Reactions: Beta-Nicotinamide adenine dinucleotide, reduced disodium salt primarily undergoes redox reactions.
Substitution Reactions: This compound can also participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with beta-Nicotinamide adenine dinucleotide, reduced disodium salt include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used to convert the compound back to its reduced form.
Major Products: The major products formed from these reactions include the oxidized form of the compound and various intermediates that play roles in metabolic pathways .
Scientific Research Applications
Mechanism of Action
Beta-Nicotinamide adenine dinucleotide, reduced disodium salt functions as a coenzyme in redox reactions. It donates electrons to various enzymes, facilitating the conversion of substrates into products. The compound interacts with dehydrogenases, which catalyze the transfer of electrons from substrates to the coenzyme, forming its reduced form . This process is essential for energy production and various metabolic pathways .
Comparison with Similar Compounds
Beta-Nicotinamide adenine dinucleotide (NAD): The oxidized form of the compound, which also participates in redox reactions.
Beta-Nicotinamide adenine dinucleotide phosphate (NADP): A similar coenzyme that is involved in anabolic reactions and antioxidation mechanisms.
Beta-Nicotinamide adenine dinucleotide phosphate, reduced (NADPH): The reduced form of NADP, which plays a role in protecting cells against oxidative stress.
Uniqueness: Beta-Nicotinamide adenine dinucleotide, reduced disodium salt is unique due to its specific role in catabolic processes and its involvement in energy production. Its ability to act as a regenerating electron donor makes it indispensable in various biochemical pathways .
Properties
Molecular Formula |
C21H27N7Na2O14P2 |
---|---|
Molecular Weight |
709.4 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11+,13-,14+,15-,16+,20-,21+;;/m0../s1 |
InChI Key |
QRGNQKGQENGQSE-QUWMEQBESA-L |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@@H]2[C@H]([C@H]([C@@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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